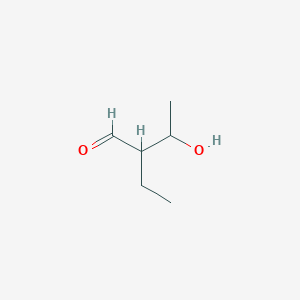
Butanal, 2-ethyl-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 2-ethyl-3-hydroxy- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hydroxyl group (-OH) and an ethyl group (-C2H5) attached to the butanal backbone. This compound is known for its versatility and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanal, 2-ethyl-3-hydroxy- can be synthesized through aldol condensation of butanal. The reaction typically involves the use of an aqueous sodium hydroxide solution and a phase-transfer catalyst at around 30°C. The reaction is stopped by the addition of acetic acid .
Industrial Production Methods
In industrial settings, the production of Butanal, 2-ethyl-3-hydroxy- follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Butanal, 2-ethyl-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Hydrogenation of Butanal, 2-ethyl-3-hydroxy- yields 1,3-butanediol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is used for reduction reactions.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are commonly used.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: 1,3-butanediol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butanal, 2-ethyl-3-hydroxy- finds applications in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Butanal, 2-ethyl-3-hydroxy- involves its reactivity due to the presence of both the aldehyde and hydroxyl functional groups. These groups make it susceptible to nucleophilic attacks, leading to various chemical transformations. The molecular targets and pathways involved include interactions with enzymes and proteins that facilitate its conversion to other compounds .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanal:
2-Ethyl-3-hydroxyhexanal: Another similar compound formed through aldol condensation.
Uniqueness
Butanal, 2-ethyl-3-hydroxy- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of an ethyl group and a hydroxyl group on the butanal backbone makes it a valuable intermediate in various chemical processes.
Properties
CAS No. |
54305-25-8 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-ethyl-3-hydroxybutanal |
InChI |
InChI=1S/C6H12O2/c1-3-6(4-7)5(2)8/h4-6,8H,3H2,1-2H3 |
InChI Key |
LCPCVJFTTGDOSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















